molecular formula C12H15ClO2S B12065131 Hexanoic acid, 6-[(2-chlorophenyl)thio]-

Hexanoic acid, 6-[(2-chlorophenyl)thio]-

Cat. No.: B12065131
M. Wt: 258.76 g/mol
InChI Key: IOVIFOJNYAMDLF-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(2-chlorophenyl)thio]- is an organic compound with the molecular formula C12H15ClO2S It is a derivative of hexanoic acid, where a 2-chlorophenylthio group is attached to the sixth carbon of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[(2-chlorophenyl)thio]- typically involves the reaction of hexanoic acid with 2-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of hexanoic acid, 6-[(2-chlorophenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product to ensure high purity and yield. Techniques like distillation, crystallization, and chromatography may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(2-chlorophenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Hexanoic acid, 6-[(2-chlorophenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(2-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simpler carboxylic acid without the chlorophenylthio group.

    2-Chlorothiophenol: Contains the chlorophenylthio group but lacks the hexanoic acid chain.

    Caproic acid: Another name for hexanoic acid, highlighting its structural similarity.

Uniqueness

Hexanoic acid, 6-[(2-chlorophenyl)thio]- is unique due to the presence of both the hexanoic acid chain and the 2-chlorophenylthio group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler related compounds.

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

6-(2-chlorophenyl)sulfanylhexanoic acid

InChI

InChI=1S/C12H15ClO2S/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15)

InChI Key

IOVIFOJNYAMDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCCCCCC(=O)O)Cl

Origin of Product

United States

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